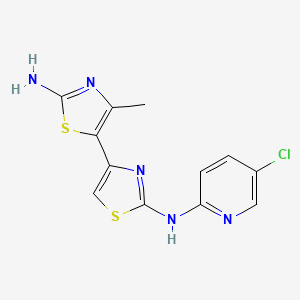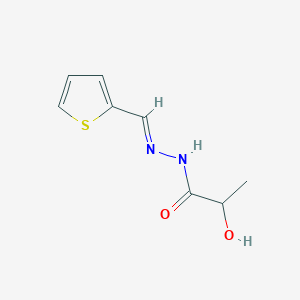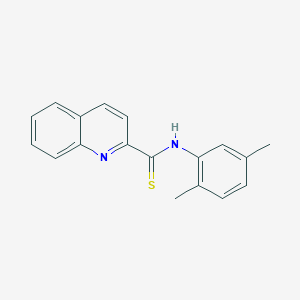
N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as BMBT, is a biologically active compound that has gained attention for its potential application in scientific research. This compound belongs to the class of bi-thiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not fully understood. However, it has been suggested that the compound may exert its anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that the compound may exert its anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In particular, the compound has been found to inhibit the activity of several enzymes, including tyrosine kinase and cyclooxygenase-2. It has also been found to modulate the expression of several genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of assays to investigate different biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate the compound's mechanism of action in more detail, in order to better understand its biological effects. Finally, there is a need to develop more efficient synthesis methods for the compound, in order to improve its availability for scientific research.
Synthesemethoden
The synthesis of N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine involves the reaction of 2-amino-5-chloropyridine with 2-bromo-4'-methyl-bi-1,3-thiazole in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of the desired product with a yield of 70-80%.
Wissenschaftliche Forschungsanwendungen
N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been found to exhibit a wide range of biological activities, which make it a promising compound for scientific research. In particular, this compound has been found to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5S2/c1-6-10(20-11(14)16-6)8-5-19-12(17-8)18-9-3-2-7(13)4-15-9/h2-5H,1H3,(H2,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPJNIKLFFBVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
![N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)
![[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5710494.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)


![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)

![2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)


![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)